trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal: is a deuterium-labeled derivative of trans-4-Hydroxy-2-hexenal dimethyl acetal. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for tracing and quantification in various studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal typically involves the deuteration of trans-4-Hydroxy-2-hexenal dimethyl acetal. The process includes the incorporation of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions involving deuterated reagents .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the deuterium labeling while achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal is used as a tracer for studying reaction mechanisms and pathways. Its stable isotope labeling allows for precise quantification and analysis .
Biology: In biological research, this compound is used to study metabolic processes and pathways. Its deuterium labeling helps in tracking the movement and transformation of molecules within biological systems .
Medicine: In medical research, this compound is used to investigate drug metabolism and pharmacokinetics. Its stable isotope labeling provides valuable insights into the absorption, distribution, metabolism, and excretion of drugs .
Industry: In industrial applications, this compound is used in the development of new materials and products. Its stable isotope labeling aids in quality control and assurance processes .
Wirkmechanismus
The mechanism of action of trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal involves its interaction with various molecular targets and pathways. The deuterium labeling affects the compound’s pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart .
Vergleich Mit ähnlichen Verbindungen
trans-4-Hydroxy-2-hexenal dimethyl acetal: The non-deuterated version of the compound.
2-Hexenal: A related compound with similar chemical properties but without the hydroxyl group.
4-Hydroxy-2-hexenal: A similar compound without the dimethyl acetal group .
Uniqueness: The uniqueness of trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal lies in its stable isotope labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the compound’s stability and allow for precise tracing and quantification in various studies .
Eigenschaften
Molekularformel |
C8H16O3 |
---|---|
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
(E)-1,1,1,2,2-pentadeuterio-6,6-dimethoxyhex-4-en-3-ol |
InChI |
InChI=1S/C8H16O3/c1-4-7(9)5-6-8(10-2)11-3/h5-9H,4H2,1-3H3/b6-5+/i1D3,4D2 |
InChI-Schlüssel |
YHYXQKLDUUENHV-SGGKQESQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(/C=C/C(OC)OC)O |
Kanonische SMILES |
CCC(C=CC(OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.